molecular formula C11H11NO B15224435 3-Methoxy-1-methylisoquinoline

3-Methoxy-1-methylisoquinoline

Cat. No.: B15224435
M. Wt: 173.21 g/mol
InChI Key: OYRHPGPBJOZXOW-UHFFFAOYSA-N
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Description

3-Methoxy-1-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

3-Methoxy-1-methylisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, isoquinoline derivatives have been shown to interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

  • 1-Methylisoquinoline
  • 3-Methylisoquinoline
  • 6-Methoxy-1-methylisoquinoline

Comparison: 3-Methoxy-1-methylisoquinoline is unique due to the presence of both a methoxy group and a methyl group on the isoquinoline ring. This structural feature can influence its reactivity and biological activity compared to other isoquinoline derivatives. For instance, the methoxy group can enhance its solubility in organic solvents and potentially increase its binding affinity to certain biological targets .

Properties

IUPAC Name

3-methoxy-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-10-6-4-3-5-9(10)7-11(12-8)13-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHPGPBJOZXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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